molecular formula C15H21N3 B258609 5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole

5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole

Cat. No. B258609
M. Wt: 243.35 g/mol
InChI Key: NSLQFZQUZSJABP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as Tegaserod and is used for the treatment of irritable bowel syndrome with constipation in women.

Mechanism of Action

The mechanism of action of 5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole involves its selective agonistic activity on the 5-HT4 receptor. The activation of this receptor leads to the release of acetylcholine and other neurotransmitters, which stimulate colonic motility. It also reduces visceral hypersensitivity and improves the symptoms of irritable bowel syndrome with constipation.
Biochemical and Physiological Effects:
5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole has been found to have several biochemical and physiological effects. It stimulates colonic motility and reduces visceral hypersensitivity. It also improves the symptoms of irritable bowel syndrome with constipation, such as abdominal pain, bloating, and constipation. It has also been found to have a positive effect on gastric emptying and gastric accommodation.

Advantages and Limitations for Lab Experiments

The advantages of using 5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole in lab experiments include its selective agonistic activity on the 5-HT4 receptor, its ability to stimulate colonic motility, and its positive effect on gastric emptying and gastric accommodation. However, the limitations include its potential side effects, such as headache, nausea, and diarrhea, and its limited effectiveness in some patients.

Future Directions

There are several future directions for the research on 5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole. These include the development of more selective 5-HT4 receptor agonists with fewer side effects, the exploration of its potential use in the treatment of other gastrointestinal disorders, and the investigation of its mechanism of action at the molecular level. Other future directions include the development of new synthesis methods and the investigation of its pharmacokinetics and pharmacodynamics.
In conclusion, 5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole is a promising compound for the treatment of irritable bowel syndrome with constipation in women. Its selective agonistic activity on the 5-HT4 receptor and its ability to stimulate colonic motility make it a potential therapeutic agent for other gastrointestinal disorders as well. However, further research is needed to fully understand its mechanism of action and to develop more selective and effective compounds.

Synthesis Methods

The synthesis of 5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole involves the condensation of 4-methylpiperidine-1-carboxaldehyde with 2-aminomethyl-5-methylbenzimidazole in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of irritable bowel syndrome with constipation in women. It acts as a selective 5-HT4 receptor agonist and stimulates colonic motility. It has also been studied for its potential use in the treatment of gastroesophageal reflux disease, functional dyspepsia, and other gastrointestinal disorders.

properties

Product Name

5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole

Molecular Formula

C15H21N3

Molecular Weight

243.35 g/mol

IUPAC Name

6-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazole

InChI

InChI=1S/C15H21N3/c1-11-5-7-18(8-6-11)10-15-16-13-4-3-12(2)9-14(13)17-15/h3-4,9,11H,5-8,10H2,1-2H3,(H,16,17)

InChI Key

NSLQFZQUZSJABP-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CC2=NC3=C(N2)C=C(C=C3)C

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2)C=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.